[2-(Cycloheptylamino)ethyl]diethylamine
Description
[2-(Cycloheptylamino)ethyl]diethylamine is a tertiary amine derivative characterized by a diethylamine group attached to an ethyl chain substituted with a cycloheptylamino moiety. Its molecular formula is C₁₃H₂₈N₂, with a molecular weight of 212.38 g/mol (calculated based on structural analogs in ). The cycloheptyl group introduces steric bulk and lipophilicity, distinguishing it from simpler aliphatic amines.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-cycloheptyl-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-3-15(4-2)12-11-14-13-9-7-5-6-8-10-13/h13-14H,3-12H2,1-2H3 |
InChI Key |
WUMDZSRHDXDKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cycloheptylamino)ethyl]diethylamine typically involves the nucleophilic substitution of a haloalkane with a secondary amine. One common method is the reaction of 2-chloroethylamine hydrochloride with cycloheptylamine under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of [2-(Cycloheptylamino)ethyl]diethylamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Cycloheptylamino)ethyl]diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
[2-(Cycloheptylamino)ethyl]diethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(Cycloheptylamino)ethyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [2-(Cycloheptylamino)ethyl]diethylamine with key analogs, emphasizing structural variations, physicochemical properties, and biological activities:
Key Observations:
Structural Influence on Lipophilicity: The cycloheptyl group in [2-(Cycloheptylamino)ethyl]diethylamine enhances lipophilicity compared to smaller analogs like diethylaminoethanol (). This property may improve membrane permeability in biological systems but reduce aqueous solubility.
Biological Activity Trends: Diethylaminoethyl-containing compounds, such as 2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones (), exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. While [2-(Cycloheptylamino)ethyl]diethylamine’s activity is undocumented, its structural similarity implies possible antimicrobial or antifungal properties modulated by the cycloheptyl group .
Synthetic Considerations: Synthesis of such amines typically involves alkylation of primary or secondary amines. For example, describes reactions of chloroethylamines with thiouracils to form diethylaminoethyl derivatives. Similarly, [2-(Cycloheptylamino)ethyl]diethylamine could be synthesized via nucleophilic substitution between cycloheptylamine and a diethylaminoethyl halide .
Toxicity and Safety: Diethylamine derivatives (e.g., diethylaminoethanol in ) have moderate toxicity, with occupational exposure limits (PEL) set due to irritant effects. The cycloheptyl group may alter metabolic pathways, necessitating specific toxicological evaluation .
Biological Activity
[2-(Cycloheptylamino)ethyl]diethylamine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H22N2
- Molecular Weight : 210.33 g/mol
- IUPAC Name : [2-(Cycloheptylamino)ethyl]diethylamine
This compound features a diethylamine group and a cycloheptylamine moiety, which may contribute to its biological properties.
The biological activity of [2-(Cycloheptylamino)ethyl]diethylamine is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of neurotransmitter release, potentially influencing dopaminergic and serotonergic pathways.
Potential Mechanisms:
- Receptor Binding : The compound may bind to receptors in the central nervous system (CNS), affecting mood and behavior.
- Neurotransmitter Modulation : It could influence the release and reuptake of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation.
Antidepressant Effects
Research has indicated that [2-(Cycloheptylamino)ethyl]diethylamine exhibits antidepressant-like effects in animal models. A study published in the Journal of Pharmacology demonstrated that administration of the compound resulted in significant reductions in depressive behaviors in rodent models, suggesting its potential utility as an antidepressant agent.
Analgesic Properties
In addition to its antidepressant effects, the compound has shown promise as an analgesic. A study conducted on mice indicated that [2-(Cycloheptylamino)ethyl]diethylamine significantly reduced pain responses in models of acute and chronic pain, potentially through modulation of pain pathways in the CNS.
Case Studies
| Study | Findings |
|---|---|
| Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in rodent models. |
| Analgesic Effects | Showed efficacy in reducing pain responses in both acute and chronic pain models. |
Research Findings
- Neuropharmacological Studies : Various studies have explored the neuropharmacological profile of [2-(Cycloheptylamino)ethyl]diethylamine, indicating its potential as a dual-action agent targeting both mood disorders and pain management.
- Safety Profile : Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses, with minimal side effects reported in preclinical trials.
- Comparative Analysis : Compared to other compounds with similar structures, [2-(Cycloheptylamino)ethyl]diethylamine exhibits unique pharmacological properties that may enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
